2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}acetic acid
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Overview
Description
2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}acetic acid typically involves the protection of an amine with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile, under different temperature conditions .
Industrial Production Methods
Industrial production of Boc-protected compounds often employs continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The Boc group is stable under oxidative conditions.
Reduction: The Boc group is generally stable under reductive conditions.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for subsequent substitution reactions.
Common Reagents and Conditions
Major Products
The major product of deprotection is the free amine, which can then undergo further functionalization depending on the desired synthetic pathway .
Scientific Research Applications
2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}acetic acid has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Utilized in the development of drug candidates and intermediates.
Industry: Applied in the large-scale production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}acetic acid primarily involves the protection and deprotection of amines. The Boc group stabilizes the amine under various reaction conditions, preventing unwanted side reactions. Upon deprotection, the Boc group is cleaved, releasing the free amine, which can then participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Carbobenzoxy (Cbz) Group: Another protecting group for amines, stable under acidic and basic conditions but cleaved by catalytic hydrogenation.
Phenylmethoxycarbonyl (Pmc) Group: Similar to the Cbz group but with different stability and cleavage conditions.
Uniqueness
The tert-butoxycarbonyl group is unique due to its stability under basic conditions and ease of removal under acidic conditions. This makes it particularly useful in multi-step syntheses where selective deprotection is required .
Properties
CAS No. |
1343697-77-7 |
---|---|
Molecular Formula |
C12H22N2O4 |
Molecular Weight |
258.3 |
Purity |
95 |
Origin of Product |
United States |
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